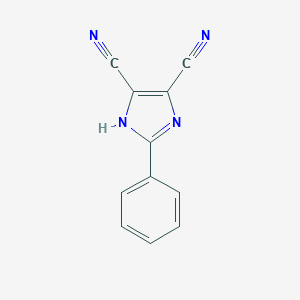

2-phenyl-1H-imidazole-4,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSHQANDAMACEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356258 | |

| Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50847-06-8 | |

| Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-phenyl-1H-imidazole-4,5-dicarbonitrile

CAS Number: 50847-06-8

Molecular Formula: C₁₁H₆N₄

Molecular Weight: 194.19 g/mol

This technical guide provides a comprehensive overview of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related 2-phenyl-imidazole derivatives to provide a broader context for its potential properties and applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50847-06-8 | [1][2] |

| Molecular Formula | C₁₁H₆N₄ | [1][2] |

| Molecular Weight | 194.19 | [1][2] |

| Purity | Typically available at ≥97% | [2] |

| Storage Conditions | 2-8 °C | [2] |

Synthesis and Spectroscopic Data

The synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile can be conceptually approached through the reaction of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, with an appropriate benzaldehyde derivative. This method is a common strategy for the formation of the imidazole ring.

Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, adapted from general procedures for the synthesis of related imidazole derivatives from diaminomaleonitrile.[3][4][5]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Benzaldehyde

-

Methanol or Ethanol

-

Acid catalyst (e.g., glacial acetic acid)

Procedure:

-

Dissolve diaminomaleonitrile (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add benzaldehyde (1.0 to 1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 2-phenyl-1H-imidazole-4,5-dicarbonitrile as a solid.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of the synthesized compound. While a complete set of spectra for 2-phenyl-1H-imidazole-4,5-dicarbonitrile is not publicly available, mass spectrometry data has been reported.

-

Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.19 g/mol ).[6]

For complete structural elucidation, the following spectroscopic analyses would be necessary:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the phenyl ring and the N-H proton of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the phenyl and imidazole rings, as well as the two nitrile carbons.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H bond, C=N and C=C bonds of the imidazole ring, aromatic C-H bonds, and the C≡N stretch of the nitrile groups.

Biological and Pharmacological Potential

While specific biological activity data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile is scarce, the broader class of imidazole derivatives is well-known for a wide range of pharmacological activities.[7][8] This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.

Potential Therapeutic Areas

Based on the activities of related compounds, 2-phenyl-1H-imidazole-4,5-dicarbonitrile could be investigated for the following biological activities:

-

Anticancer Activity: Many imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

-

Antimicrobial Activity: The imidazole core is a key feature of many antifungal and antibacterial drugs.[10][11][12]

-

Enzyme Inhibition: Substituted imidazoles have been shown to inhibit a variety of enzymes, including those involved in steroid biosynthesis and other metabolic pathways.[9]

Quantitative Data for Related Compounds

The following table summarizes the biological activity of some representative 2-phenyl-imidazole derivatives. It is important to note that these data are for related compounds and not for 2-phenyl-1H-imidazole-4,5-dicarbonitrile itself.

| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀, MIC) | Reference |

| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 Inhibition | Enzyme Inhibition Assay | IC₅₀ = 1.65 ± 0.55 μM | [9] |

| 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one | Antibacterial Activity | Microbial Sensitivity Tests | - | [12] |

| Substituted 2,4,5-triphenyl-1H-imidazole derivatives | Cytotoxicity | MTT assay against various cancer cell lines | Varies with substitution | [8] |

Experimental Protocols for Biological Assays

The following are detailed protocols for standard in-vitro assays that could be used to evaluate the biological activity of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.[1][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Perform a two-fold serial dilution of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a growth control (microorganism without compound) and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Logical Relationships

Given the prevalence of imidazole derivatives as kinase inhibitors, a potential mechanism of action for 2-phenyl-1H-imidazole-4,5-dicarbonitrile could involve the modulation of cellular signaling pathways regulated by kinases. The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for screening and characterizing enzyme inhibitors.

Caption: A generic MAP kinase signaling pathway, a common target for imidazole-based inhibitors.

Caption: A typical workflow for the screening and identification of enzyme inhibitors.

Conclusion

2-phenyl-1H-imidazole-4,5-dicarbonitrile is a compound with a chemical structure that suggests potential for a range of biological activities, given the known pharmacological properties of the 2-phenyl-imidazole scaffold. While specific experimental data for this dicarbonitrile derivative is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methods and data from related compounds. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this molecule, which may serve as a valuable starting point for the development of novel drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach | MDPI [mdpi.com]

- 4. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-phenyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Due to a notable absence of detailed experimental data in publicly accessible scientific literature and patents, this document primarily summarizes fundamental identification parameters. Information regarding its synthesis, comprehensive physicochemical characteristics, and biological activities is largely unavailable for this specific molecule. This guide will, however, present general methodologies for the synthesis of similar imidazole-based compounds to provide a foundational understanding for researchers.

Introduction

2-phenyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions. The imidazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The electron-withdrawing nature of the dicarbonitrile substitution suggests unique electronic properties that could be of interest in materials science and as a synthon for further chemical modifications. However, the biological profile of this specific compound remains unexplored in the public domain.

Physicochemical Properties

Table 1: Compound Identification [1][2]

| Identifier | Value |

| IUPAC Name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile |

| CAS Number | 50847-06-8 |

| Molecular Formula | C₁₁H₆N₄ |

| Molecular Weight | 194.19 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| pKa | Not Available | - |

| logP | Not Available | - |

| Solubility | Not Available | - |

Note: The absence of experimental data highlights a significant gap in the chemical and physical characterization of this compound.

Synthesis and Experimental Protocols

A specific, detailed, and reproducible experimental protocol for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is not described in the surveyed scientific literature or patents. However, the general synthesis of 2,4,5-trisubstituted imidazoles is well-established. One common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the synthesis of a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the following protocol has been reported and is provided as an illustrative example.

Example Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

Materials:

-

Benzil (2.65 g)

-

Ammonium acetate (5 g)

-

4-Chlorobenzaldehyde (1.5 mL)

-

Glacial acetic acid (50 mL)

-

Ethanol

Procedure:

-

A mixture of equimolar quantities of benzil, 4-chlorobenzaldehyde, and an excess of ammonium acetate is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

The reaction mixture is heated to reflux for 5 hours with continuous stirring.

-

After cooling to room temperature, 300 mL of cold water is added to the reaction mixture, leading to the precipitation of the product.

-

The precipitate is filtered and neutralized with a 5% ammonium hydroxide solution.

-

The crude product is then recrystallized from absolute ethanol to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Characterization: The final product's structure and purity would be confirmed using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Below is a logical workflow for the general synthesis and characterization of such imidazole derivatives.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for 2-phenyl-1H-imidazole-4,5-dicarbonitrile. While many imidazole derivatives exhibit a wide range of pharmacological effects, including antifungal, antibacterial, and anticancer activities, no such studies have been reported for this specific compound.

The diagram below illustrates a hypothetical workflow for the initial biological screening of a novel compound like 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Conclusion

2-phenyl-1H-imidazole-4,5-dicarbonitrile remains a poorly characterized compound in the scientific literature. While its basic chemical identity is established, a significant knowledge gap exists concerning its detailed physicochemical properties, a validated synthetic protocol, and its biological potential. This guide highlights the need for foundational research to elucidate these properties, which would be a prerequisite for any further exploration of this molecule in materials science or drug discovery. The provided general methodologies for related compounds can serve as a starting point for researchers interested in investigating this particular imidazole derivative.

References

An In-depth Technical Guide to the Molecular Structure of 2-phenyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data on 2-phenyl-1H-imidazole-4,5-dicarbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its known characteristics and draws comparisons with closely related analogues to offer valuable insights for research and development.

Core Molecular Structure and Properties

2-phenyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic aromatic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₄ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1] |

| CAS Number | 50847-06-8 | [1] |

| IUPAC Name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |

| Synonyms | 4,5-Dicyano-2-phenylimidazole | [1] |

Synthesis and Characterization

Spectroscopic Data

Detailed NMR and IR spectroscopic data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile are not explicitly reported in the available literature. However, analysis of structurally similar compounds provides an expected spectral profile.

-

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-phenyl-1H-imidazole-4,5-dicarbonitrile, confirming its molecular weight.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group. The N-H proton of the imidazole ring would likely appear as a broad singlet. For comparison, in 2,4,5-triphenyl-1H-imidazole, the N-H proton appears as a singlet at approximately 12.82 ppm in DMSO-d₆.[7] The phenyl protons would exhibit multiplets in the aromatic region (typically δ 7-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the phenyl carbons, the imidazole ring carbons, and the nitrile carbons. The nitrile carbons are expected to appear in the range of 110-120 ppm. The carbons of the imidazole ring would have distinct chemical shifts, with C2 (bearing the phenyl group) being the most deshielded. For 2,4,5-triphenyl-1H-imidazole, the imidazole carbons appear at approximately 145, 138, and 135 ppm.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. A broad band corresponding to the N-H stretching of the imidazole ring would be expected around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenyl and imidazole rings would also be present. For example, in 2,4,5-triphenyl-1H-imidazole, the N-H stretch appears around 3344 cm⁻¹.[7]

Crystallographic Data

Specific X-ray crystallographic data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile could not be retrieved from the searched literature. However, crystal structures of related 2-phenyl-imidazole derivatives have been reported. These studies consistently show a nearly co-planar arrangement of the imidazole and phenyl rings.[8][9] The planarity of the molecule is influenced by the substituents on the rings. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the imidazole N-H group.[4][8]

For instance, the crystal structure of 2-phenyl-1H-imidazole reveals an orthorhombic system with the imidazole and phenyl rings being nearly co-planar.[8] In more substituted derivatives like 4-(2-(4-chloro-phenyl)-4,5-diphenyl-1H-imidazole-1-yl), the dihedral angles between the rings are more pronounced.[10]

Biological Activity and Potential Applications

The pharmacological profile of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is not well-documented. However, the broader class of 2-phenyl-imidazole derivatives has been extensively studied and shown to possess a wide range of biological activities, suggesting potential therapeutic applications for the target molecule.

Known Activities of Related Compounds

-

Antimicrobial Activity: Many imidazole derivatives exhibit antibacterial and antifungal properties.[11][12][13] The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.

-

Anticancer Activity: Certain 2,4,5-triphenyl-1H-imidazole derivatives have shown in-vitro antiproliferative activity against cancer cell lines.[14]

-

Enzyme Inhibition: Substituted 2-phenyl-imidazoles have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant for the management of diabetes.[15]

-

Anticonvulsant and Anti-inflammatory Activity: Pharmacological evaluations of some 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles have demonstrated anticonvulsant and anti-inflammatory effects.[3][16][17]

Given the diverse bioactivities of its structural analogs, 2-phenyl-1H-imidazole-4,5-dicarbonitrile represents a scaffold of interest for further pharmacological investigation.

Experimental Protocols for Analogues

While a specific protocol for 2-phenyl-1H-imidazole-4,5-dicarbonitrile is unavailable, the following provides a general synthetic procedure for 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of the target compound.

General Synthesis of 2,4,5-Triphenyl-1H-imidazole

This procedure is based on the synthesis of 2,4,5-triphenyl-imidazole and can serve as a starting point for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile by replacing benzil with a suitable precursor for the 4,5-dicarbonitrile moiety.

Procedure:

-

A mixture of benzil (1 equivalent), an appropriate aldehyde (1 equivalent), and ammonium acetate (excess) is refluxed in glacial acetic acid.[3][5]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol.

Logical Relationships in Characterization

The structural elucidation of a novel compound like 2-phenyl-1H-imidazole-4,5-dicarbonitrile follows a logical workflow where different analytical techniques provide complementary information.

Conclusion and Future Directions

2-phenyl-1H-imidazole-4,5-dicarbonitrile is a molecule with a well-defined basic structure. While its fundamental properties are known, a detailed experimental characterization is not widely available in the scientific literature. The rich biological activity of the 2-phenyl-imidazole scaffold suggests that this dicarbonitrile derivative could be a valuable target for synthesis and pharmacological screening. Future research should focus on developing a robust synthetic protocol, followed by a thorough spectroscopic and crystallographic characterization. Subsequent in-vitro and in-vivo studies would be crucial to elucidate its potential as a therapeutic agent.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Solubility Profile of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide focuses on providing a qualitative solubility profile based on analogous compounds, detailed experimental protocols for determining solubility, and a logical workflow for these experimental procedures.

Predicted Solubility Profile

Key Structural Features Influencing Solubility:

-

Imidazole Ring: The imidazole ring itself is a polar heterocyclic moiety, contributing to some degree of polarity.

-

Phenyl Group: The presence of a nonpolar phenyl group at the 2-position is expected to decrease solubility in polar solvents and increase it in non-polar organic solvents. Studies have shown that the solubility of phenylimidazoles is significantly lower than that of 1H-imidazole or benzimidazoles in several organic solvents.[1]

-

Dicarbonitrile Groups: The two nitrile (-CN) groups at the 4 and 5-positions are strongly polar and can participate in dipole-dipole interactions. This feature is expected to enhance solubility in polar aprotic solvents.

Inference from Analogous Compounds:

Based on the solubility of similar compounds, the following qualitative predictions can be made for 2-phenyl-1H-imidazole-4,5-dicarbonitrile:

| Compound | Solvent(s) | Solubility |

| 4,5-Dicyanoimidazole | Acetonitrile, DMSO, Methanol[2][3][4] | Soluble[2][3][4] |

| 4,5-Dicyanoimidazole | Water | Insoluble[2] |

| 2-Phenylimidazole | Ethanol, Acetone | Soluble in common organic solvents like ethanol, acetone.[5] |

| 2-Phenylimidazole | Water | Slightly soluble[5] |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | N,N-Dimethylformamide | Very soluble[6] |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Methanol | Soluble[6] |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Glacial acetic acid | Sparingly soluble[6] |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Chloroform | Very slightly soluble[6] |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Water | Practically insoluble[6] |

| 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | Acetone | Soluble[7] |

| Phenylimidazole Derivatives | Dichloromethane, 1-Chlorobutane, Toluene, 2-Nitrotoluene | The solubilities of phenylimidazoles were found to be very low in chloroalkanes and significantly lower than 1H-imidazole or benzimidazoles in all tested solvents.[1] |

Recrystallization Solvents as Indicators of Solubility:

The solvents used for the recrystallization of related compounds can provide insights into their solubility at elevated temperatures. For instance, 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole and its derivatives have been recrystallized from absolute ethanol, suggesting good solubility in hot ethanol and lower solubility at room temperature.[8] Similarly, 2-phenyl-4,5-di-p-tolyl-1H-imidazole has been purified by recrystallization from a 90% ethanol solution.[9]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in an organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.

Materials:

-

2-phenyl-1H-imidazole-4,5-dicarbonitrile (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-phenyl-1H-imidazole-4,5-dicarbonitrile to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. For high-boiling point solvents, a vacuum oven is recommended.

-

Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2-phenyl-1H-imidazole-4,5-dicarbonitrile and the selected organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. 4,5-Dicyanoimidazole | 1122-28-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 1H-Imidazole, 2-Phenyl- | Properties, Uses, Safety Data & Supplier China | High Purity 99% Imidazole Derivatives [chemheterocycles.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 2-phenyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in coordination chemistry and as functional materials. This guide provides a summary of its known properties and a theoretical framework for its spectroscopic characterization and synthesis.

Physicochemical Properties

Basic chemical information for 2-phenyl-1H-imidazole-4,5-dicarbonitrile is summarized in the table below.

| Property | Value |

| CAS Number | 50847-06-8 |

| Molecular Formula | C₁₁H₆N₄ |

| Molecular Weight | 194.19 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Spectroscopic Data (Predicted and Analogous)

Due to the absence of specific experimental data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile, the following tables present predicted spectral characteristics based on its structure and data from similar imidazole derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the phenyl group protons and the N-H proton of the imidazole ring. The chemical shifts of the phenyl protons will be influenced by the electron-withdrawing nature of the imidazole-dicarbonitrile system.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 13.0 - 14.0 | Singlet (broad) |

| ~ 7.8 - 8.2 | Multiplet |

| ~ 7.4 - 7.7 | Multiplet |

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring and the imidazole ring, as well as the characteristic signal for the nitrile carbons.

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 155 | C2 (imidazole) |

| ~ 128 - 135 | Phenyl carbons |

| ~ 115 - 125 | C4/C5 (imidazole) |

| ~ 110 - 118 | -C≡N (nitrile) |

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the N-H bond, the C≡N bonds of the nitrile groups, and the aromatic C-H and C=C bonds.

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3300 (broad) | N-H stretching |

| 2220 - 2260 | C≡N stretching (nitrile) |

| 1500 - 1600 | C=C and C=N stretching (aromatic and imidazole rings) |

| 700 - 800 | C-H bending (aromatic) |

3.3. Mass Spectrometry (MS)

A GC-MS spectrum for this compound is available on SpectraBase, though full access may require a subscription. The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 194.

| Mass Spectrometry Data | |

| m/z | Assignment |

| 194 | [M]⁺ |

| 167 | [M - HCN]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

3.4. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, likely recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the phenyl and imidazole rings.

| Predicted UV-Vis Data | |

| λ_max (nm) | Transition |

| ~ 250 - 280 | π → π |

| ~ 290 - 320 | π → π |

Experimental Protocols

4.1. Proposed Synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile

A plausible synthetic route for 2-phenyl-1H-imidazole-4,5-dicarbonitrile involves the condensation of diaminomaleonitrile (DAMN) with benzaldehyde in the presence of an oxidizing agent. This is a common method for the synthesis of 4,5-dicyanoimidazoles.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Benzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

An oxidizing agent (e.g., air, oxygen, or a chemical oxidant like chloranil)

-

Solvent (e.g., glacial acetic acid, ethanol, or dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1 equivalent) and benzaldehyde (1.1 equivalents) in the chosen solvent.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and bubble air or oxygen through the solution, or add the chemical oxidant portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the crude product with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

-

Characterize the final product using the spectroscopic techniques outlined above.

4.2. General Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Signaling Pathways and Logical Relationships

Due to the nature of the requested information focusing on the spectroscopic data of a specific chemical compound, a signaling pathway diagram is not directly applicable. The logical relationship in this context is the workflow from synthesis to structural confirmation, as depicted in the diagram above.

Conclusion

While specific, experimentally verified spectroscopic data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile remains elusive in publicly accessible literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided tables of predicted spectral data and the proposed synthetic protocol offer a solid foundation for researchers and drug development professionals to initiate their work on this compound. It is imperative that any synthesis and subsequent characterization be performed with appropriate experimental validation.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum and a logical visualization of the expected proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is predicted to exhibit signals corresponding to the protons of the phenyl group and the N-H proton of the imidazole ring. The electron-withdrawing nature of the two nitrile groups at the 4 and 5 positions of the imidazole ring is expected to deshield the remaining protons.

The predicted quantitative data for the ¹H NMR spectrum in a typical deuterated solvent like DMSO-d₆ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Imidazole N-H | ~13.5 - 14.5 | Broad Singlet | 1H | - |

| Phenyl H-2', H-6' (ortho) | ~8.1 - 8.3 | Multiplet (likely dd) | 2H | ~7-8 (ortho), ~1-2 (meta) |

| Phenyl H-3', H-4', H-5' (meta, para) | ~7.5 - 7.7 | Multiplet | 3H | - |

Experimental Protocols

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for imidazole derivatives due to its ability to solubilize a wide range of compounds and to slow down the exchange of the N-H proton, resulting in a more distinct signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.

-

A standard single-pulse experiment should be performed with the following typical parameters:

-

Pulse Width: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (or more, to improve the signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualization of Predicted ¹H NMR Signals

The following diagram illustrates the logical relationship and expected regions of the proton signals for 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Caption: Predicted ¹H NMR signal relationships.

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. This compound, a key heterocyclic scaffold in medicinal chemistry, presents unique challenges and considerations in its structural elucidation by NMR due to tautomerism. This document outlines the predicted ¹³C NMR chemical shifts, provides a detailed experimental protocol for its analysis, and discusses the influence of tautomerism on the NMR spectrum. A logical workflow for the NMR analysis is also presented.

Predicted ¹³C NMR Spectral Data

Due to the rapid tautomeric exchange that can occur in unsymmetrically substituted imidazoles, obtaining a solution-state ¹³C NMR spectrum with sharp, well-resolved signals for all carbon atoms of 2-phenyl-1H-imidazole-4,5-dicarbonitrile can be challenging. The imidazole ring carbons, in particular, may exhibit broadening or be absent in some solution-state spectra[1]. Solid-state (CP-MAS) NMR can be a valuable technique to overcome this issue[1].

The following table summarizes the predicted ¹³C NMR chemical shifts for 2-phenyl-1H-imidazole-4,5-dicarbonitrile. These values are estimated based on the known chemical shifts of 2-phenylimidazole, 4,5-dicyanoimidazole, and substituent effects. The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Chemical structure and atom numbering of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Figure 1. Chemical structure and atom numbering of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~148 | Attached to two nitrogen atoms and a phenyl group. |

| C4/C5 | ~115-125 | Tautomerism may lead to a single averaged signal or two distinct, potentially broad, signals. |

| -CN | ~110-115 | Nitrile carbons typically appear in this region. |

| C1' (ipso) | ~128 | The phenyl carbon attached to the imidazole ring. |

| C2'/C6' (ortho) | ~126 | |

| C3'/C5' (meta) | ~129 | |

| C4' (para) | ~131 |

Experimental Protocol for ¹³C NMR Analysis

This section details a comprehensive protocol for the ¹³C NMR analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, including both solution-state and solid-state methodologies.

Solution-State ¹³C NMR Spectroscopy

2.1.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. It can also help in observing N-H protons if ¹H NMR is also being performed. Deuterated chloroform (CDCl₃) is another common option.

-

Concentration: Dissolve approximately 10-20 mg of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

2.1.2. NMR Instrument Parameters (for a 500 MHz Spectrometer)

-

Nucleus: ¹³C

-

Frequency: Approximately 125 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Decoupling: Broadband proton decoupling (e.g., waltz16 or garp).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 - 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width (SW): 0 - 220 ppm.

-

Temperature: 298 K (25 °C).

2.1.3. Spectral Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Solid-State ¹³C CP-MAS NMR Spectroscopy

Given the potential for tautomerism to affect solution-state spectra, solid-state Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a recommended technique for an unambiguous structural characterization[1].

2.2.1. Sample Preparation

-

Sample Packing: Pack approximately 50-100 mg of the solid, crystalline 2-phenyl-1H-imidazole-4,5-dicarbonitrile into a MAS rotor (e.g., 4 mm).

2.2.2. NMR Instrument Parameters

-

Technique: Cross-Polarization Magic Angle Spinning (CP-MAS).

-

Spinning Speed: 10 - 15 kHz.

-

Contact Time: 1 - 4 ms.

-

Recycle Delay: 3 - 6 s.

-

Number of Scans: 2048 or more, depending on the sample amount and instrument sensitivity.

-

Referencing: Use an external standard such as adamantane (δ = 38.48 and 29.50 ppm) or glycine (carboxyl δ = 176.5 ppm).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Caption: Workflow for the ¹³C NMR analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Signaling Pathways and Logical Relationships

The primary logical relationship to consider in the ¹³C NMR analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is the effect of prototropic tautomerism on the observed spectrum.

Caption: Influence of tautomerism on the ¹³C NMR spectrum of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

References

Mass Spectrometry of 2-phenyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. The document outlines a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, presents hypothetical quantitative mass spectral data based on established fragmentation principles, and proposes a likely fragmentation pathway for the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of similar heterocyclic compounds.

Introduction

2-phenyl-1H-imidazole-4,5-dicarbonitrile (C₁₁H₆N₄, Molecular Weight: 194.19 g/mol ) is a heterocyclic compound with a phenyl-substituted imidazole core bearing two nitrile groups. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings, including drug discovery and materials science. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common technique for the analysis of small, volatile molecules.

Hypothetical Mass Spectrometry Data

Due to the limited availability of public domain mass spectral data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile, the following table summarizes a hypothetical electron ionization (EI) mass spectrum. The predicted mass-to-charge ratios (m/z) and relative abundances are based on the known fragmentation patterns of phenyl-substituted imidazoles and aromatic nitriles. Aromatic systems like this are expected to show a prominent molecular ion peak due to their stability.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 167 | 45 | [M - HCN]⁺ |

| 141 | 15 | [M - 2HCN]⁺ |

| 116 | 30 | [C₇H₅N₂]⁺ |

| 103 | 25 | [C₇H₅N]⁺ |

| 89 | 10 | [C₆H₅N]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of 2-phenyl-1H-imidazole-4,5-dicarbonitrile under electron ionization is likely initiated by the removal of an electron to form the molecular ion ([M]⁺) with m/z 194. The stability of the aromatic system results in a high abundance of the molecular ion. Subsequent fragmentation is proposed to occur through the following pathways:

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da). In this case, the initial loss of one HCN molecule would result in a fragment ion at m/z 167. A subsequent loss of a second HCN molecule could lead to the fragment at m/z 141.

-

Cleavage of the Imidazole Ring: Fragmentation of the imidazole ring can lead to several characteristic ions. The loss of a C₂N₂ fragment from the molecular ion could produce the ion at m/z 116.

-

Formation of the Phenyl Cation: The cleavage of the bond between the phenyl group and the imidazole ring is a highly probable event, leading to the formation of the stable phenyl cation ([C₆H₅]⁺) at m/z 77, which is often a prominent peak in the mass spectra of phenyl-substituted compounds.

-

Other Fragmentations: Further fragmentation of the phenyl ring can produce smaller ions, such as the one observed at m/z 51.

Proposed fragmentation pathway of 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Experimental Protocols

A standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is detailed below.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of 2-phenyl-1H-imidazole-4,5-dicarbonitrile in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometry of 2-phenyl-1H-imidazole-4,5-dicarbonitrile. While the presented mass spectral data is hypothetical, it is based on sound chemical principles and provides a solid foundation for the identification and structural analysis of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. The proposed fragmentation pathway and workflow diagrams serve as valuable visual aids for understanding the mass spectrometric behavior and analytical process for this and related molecules.

Theoretical and Experimental Insights into 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Phenyl-1H-imidazole-4,5-dicarbonitrile, a member of the dicyano imidazole class of heterocyclic compounds, presents a compelling subject for theoretical and experimental investigation. The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules.[1] The addition of cyano groups at the 4 and 5 positions creates a highly electron-deficient aromatic system, enhancing the electrophilicity of the imidazole ring and opening avenues for novel chemical reactions and material applications.[2] Derivatives of 2-aryl-4,5-dicarbonitrile imidazole are recognized for their pharmacological activities and potential as acceptor moieties in the synthesis of advanced materials. While experimental synthesis of this compound has been reported, a comprehensive public repository of its theoretical and computational studies remains to be established. This guide consolidates the available experimental data and outlines the standard computational protocols for a thorough theoretical analysis of this molecule, providing a framework for future research.

Physicochemical Properties

Basic physicochemical data for 2-phenyl-1H-imidazole-4,5-dicarbonitrile is summarized below.

| Property | Value | Source |

| CAS Number | 50847-06-8 | Vibrant Pharma Inc. |

| Molecular Formula | C₁₁H₆N₄ | Vibrant Pharma Inc. |

| Molecular Weight | 194.19 g/mol | Vibrant Pharma Inc. |

| Purity | 97% | Vibrant Pharma Inc. |

Experimental Data

Spectroscopic Analysis

The following table summarizes the key experimental spectroscopic data that has been reported for 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

| Spectroscopic Technique | Wavenumber/Chemical Shift | Assignment | Reference |

| FT-IR (KBr, cm⁻¹) | 3430 | N-H stretch | [3] |

| 2237 | C≡N stretch | [3] | |

| 1637 | C=N stretch | [3] | |

| 1458, 1291 | C=C stretch | [3] | |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 7.54 (s br, 3H) | Phenyl protons | [3] |

| 7.97 (s br, 2H) | Phenyl protons | [3] |

Note: The NH proton of the imidazole ring was not observed, likely due to deuterium exchange with residual D₂O in the DMSO-d₆ solvent.[3]

Experimental and Computational Protocols

Synthesis Protocols

Two primary methods for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile have been documented.

Method 1: Microwave-Assisted One-Step Synthesis

This method involves a microwave-assisted, one-step reaction between an aromatic aldehyde (benzaldehyde) and 2,3-diaminomaleonitrile (DAMN) using nitric acid (HNO₃) as a metal-free catalyst and oxidizing agent. This approach is noted for its rapidity and efficiency.[3]

Caption: Workflow for Microwave-Assisted Synthesis.

Method 2: Synthesis from N-benzylidenediaminomaleonitrile

This protocol involves the use of N-benzylidenediaminomaleonitrile as a precursor. The reaction is carried out in dimethylformamide (DMF) with the addition of N-chlorosuccinimide (NCS) and nicotinamide.

Caption: Workflow for Synthesis from Precursor.

Standard Computational Protocol

1. Geometry Optimization and Vibrational Frequency Analysis:

-

Method: DFT calculations are typically performed using a functional such as B3LYP.

-

Basis Set: A common basis set for such molecules is 6-311++G(d,p).

-

Procedure: The initial step is to optimize the ground-state geometry of the molecule. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR data.

2. Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule.

3. Spectroscopic Properties Simulation:

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within DFT is used to predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental results.

4. Non-Linear Optical (NLO) Properties:

-

The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be calculated using DFT to evaluate the molecule's potential as an NLO material. The results are often compared to a standard reference like urea.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 4,5-Dichloro-2-cyano-imidazole | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic aromatic compound, has garnered interest within the scientific community due to its unique molecular structure and potential applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental protocols, tabulated data, and visual representations of synthetic pathways.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and photophysical properties. Among these, 2-phenyl-1H-imidazole-4,5-dicarbonitrile stands out due to the presence of two cyano groups on the imidazole ring, which significantly influences its electronic properties and potential for further chemical modification. This guide delves into the historical context of its synthesis, rooted in the chemistry of diaminomaleonitrile (DAMN), and presents a detailed account of its preparation and characteristics.

Discovery and Historical Context

The definitive discovery of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is not prominently documented in a single seminal publication. Its history is intertwined with the broader exploration of 4,5-dicyanoimidazole chemistry, which gained momentum with the availability of diaminomaleonitrile (DAMN) as a versatile starting material. The synthesis of 4,5-dicyanoimidazoles generally involves the cyclization of DAMN-derived intermediates.[1]

Early research into the reactions of DAMN with various electrophiles paved the way for the synthesis of a wide array of heterocyclic compounds. The general strategy for preparing 2-substituted 4,5-dicyanoimidazoles involves the initial formation of a Schiff base or an amide from DAMN, followed by a cyclization reaction.[1] While a specific "discovery" paper for the phenyl derivative is not readily identifiable, its synthesis is a logical extension of established methodologies for this class of compounds. The development of more environmentally friendly, or "green," chemical approaches has also influenced the synthesis of precursors to such imidazole systems.

Physicochemical Properties and Spectroscopic Data

2-Phenyl-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature with the chemical formula C₁₁H₆N₄ and a molecular weight of 194.19 g/mol . Spectroscopic data is crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₄ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| CAS Number | 50847-06-8 | [3] |

Table 1: Physicochemical Properties of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile

A representative mass spectrum of the compound provides key information about its molecular weight and fragmentation pattern, which is essential for its unambiguous identification.[2]

Synthesis and Experimental Protocols

General Synthesis of the Monoimine Precursor (Solvent-Free)

This protocol describes a green chemistry approach to synthesize the Schiff base precursor.

Experimental Protocol:

-

To 2.46 mmol of benzaldehyde in a reaction flask, slowly add diaminomaleonitrile (DAMN).

-

Maintain the reaction flask at 60°C in a water bath with constant stirring.

-

A homogeneous solution should form within 5 minutes.

-

Continue stirring at 60°C. A solid precipitate, the monoimine, will begin to form after approximately 10 additional minutes.

-

After a total of 15 minutes at 60°C, filter the solid crude product.

-

Wash the collected solid with water, followed by ethanol.[1]

Note: This protocol is for the precursor. The subsequent cyclization to form the imidazole ring would require further reaction steps, typically involving an oxidative cyclization, which is not detailed in the referenced literature.

Figure 1: Conceptual synthetic pathway for 2-phenyl-1H-imidazole-4,5-dicarbonitrile.

Potential Applications and Future Directions

While specific biological activities for 2-phenyl-1H-imidazole-4,5-dicarbonitrile are not extensively reported, the broader class of imidazole derivatives is known for a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[4][5] The dicyano substitution on the imidazole ring suggests potential for this compound to act as a ligand in coordination chemistry or as a building block for larger, conjugated systems with interesting photophysical properties, such as those exhibiting aggregation-induced emission (AIE).[6]

Future research could focus on:

-

The development of optimized and fully characterized synthetic routes.

-

Comprehensive evaluation of its biological activity against various targets.

-

Exploration of its photophysical properties for applications in materials science.

Conclusion

2-Phenyl-1H-imidazole-4,5-dicarbonitrile represents an intriguing molecule within the vast landscape of heterocyclic chemistry. While its specific discovery and history are not clearly delineated, its synthesis is logically derived from established chemical principles involving diaminomaleonitrile. This guide provides a foundational understanding of the compound, summarizing the available data and outlining a conceptual framework for its synthesis. Further research is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole-4,5-dicarbonitrile-CSDN博客 [blog.csdn.net]

A Deep Dive into the Electronic Landscape of Substituted Imidazole Dicarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole dicarbonitriles represent a fascinating class of heterocyclic compounds that have garnered significant attention for their unique electronic properties and potential applications in materials science and medicinal chemistry. The imidazole ring, an electron-rich aromatic system, combined with the potent electron-withdrawing capabilities of two nitrile groups, creates a distinct electronic profile. This profile can be finely tuned through the introduction of various substituents, making these molecules versatile building blocks for the rational design of functional materials. This technical guide provides a comprehensive overview of the electronic properties of substituted imidazole dicarbonitriles, detailing their synthesis, experimental characterization, and computational analysis.

Core Electronic Structure and the Impact of Substitution

The electronic properties of imidazole dicarbonitrile derivatives are fundamentally governed by the interplay between the π-electron system of the imidazole core and the electronic nature of the attached substituents. The two cyano (-CN) groups at positions 4 and 5 are strong π-acceptors, significantly lowering the energy levels of the molecular orbitals. This inherent electronic structure can be further modulated by introducing substituents at the N1 or C2 positions of the imidazole ring.

Electron-donating groups (EDGs) attached to the imidazole ring will generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This ability to tune the HOMO-LUMO energy gap is central to tailoring the optical and electronic properties of these molecules for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[1][2]

A general logical workflow for investigating the electronic properties of these compounds is outlined below:

Quantitative Electronic Data

The electronic properties of substituted imidazole dicarbonitriles can be quantified through both experimental and computational methods. Key parameters include the HOMO and LUMO energy levels, the resulting energy gap (Eg), and redox potentials. Below is a summary of representative data from computational studies on various imidazole derivatives. Note that direct experimental data for a wide range of substituted imidazole dicarbonitriles is not extensively consolidated in the literature; therefore, data from closely related structures is included to demonstrate substituent effects.

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Method/Basis Set |

| 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine | Phenyl | -5.70 | -2.13 | 3.57 | DFT/B3LYP/6-311G |

| 2,6-bis-(7H-acenaphtho[1,2-d]imidazole-8-yl)pyridine | Acenaphthyl | -5.58 | -2.46 | 3.12 | DFT/B3LYP/6-311G |

| 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine | Phenanthrenyl | -5.87 | -2.57 | 3.30 | DFT/B3LYP/6-311G |

| Dye PP2 (imidazole derivative with nitrobenzene) | Nitrobenzene | - | - | 2.55 | Computational |

Data compiled from references[2][3].

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds. The following sections outline standard experimental protocols.

Synthesis of Substituted Imidazole Dicarbonitriles

A common and effective method for the synthesis of certain imidazole dicarbonitrile derivatives is the Debus-Radziszewski reaction and its variations.[2] For example, 2-aryl-4,5-dicarbonitrile imidazoles can be synthesized from the condensation of an aromatic aldehyde with 2,3-diaminomaleonitrile.[4]

General Procedure for the Synthesis of 2-Aryl-4,5-dicarbonitrile Imidazoles: [4]

-

Reactants: A substituted aromatic aldehyde (1 mmol) and 2,3-diaminomaleonitrile (1 mmol) are the primary reactants.

-

Catalyst/Solvent: A mixture of cerium (IV) ammonium nitrate (CAN) and nitric acid (NA) can be used as a catalyst system, often in a solvent-free condition.

-

Reaction Conditions: The mixture is heated, for instance, to 120 °C, for a duration of less than one hour.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically through recrystallization from a suitable solvent like ethanol.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for probing the electrochemical properties of these molecules, allowing for the experimental determination of HOMO and LUMO energy levels.

Typical Cyclic Voltammetry Protocol: [5]

-

Electrolyte Solution: A solution of the compound of interest is prepared in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, nBu4NClO4).

-

Electrode System: A three-electrode system is employed, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgNO3 reference electrode.

-

Measurement: The solution is purged with an inert gas (e.g., N2) to remove oxygen. The potential is then swept between defined limits at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels using empirical relationships, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

Computational Analysis: Density Functional Theory (DFT)

Computational methods, particularly DFT, are invaluable for predicting and understanding the electronic structure of imidazole derivatives.[2]

DFT Calculation Workflow:

Methodology Details: [2]

-

Software: A quantum chemistry software package such as Gaussian is typically used.

-

Method and Basis Set: The B3LYP functional with a basis set like 6-311G is a common choice for these types of organic molecules.

-

Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO). Time-dependent DFT (TD-DFT) can be employed to investigate electronic transitions and predict UV-Vis absorption spectra.[2]

Conclusion

Substituted imidazole dicarbonitriles are a promising class of compounds with highly tunable electronic properties. The combination of a π-rich imidazole core and strong electron-withdrawing dicarbonitrile groups provides a robust scaffold for the development of novel materials. By carefully selecting substituents, researchers can manipulate the frontier molecular orbital energies to achieve desired optical and electrochemical characteristics. The integration of synthetic chemistry with advanced characterization techniques and computational modeling is essential for unlocking the full potential of these versatile molecules in fields ranging from organic electronics to drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbonitrile: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of many natural products and pharmacologically active molecules. The 2-phenyl-1H-imidazole-4,5-dicarbonitrile scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The presence of the nitrile groups offers versatile handles for further chemical modifications. This protocol outlines a robust method for the preparation of this compound, starting from readily available precursors.

Synthesis Pathway